N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide
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Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20ClN5OS and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- An alternative route to the synthesis of related compounds was explored, focusing on coupling reactions between specific carboxamides and ethanols (Shahinshavali et al., 2021).
- The synthesis and crystal structure of a compound with a similar structure were characterized, revealing insights into the molecular interactions and potential applications in fungicidal and antiviral activities (Li et al., 2015).
Biological Activities :
- A derivative compound exhibited potent antitumor activity in preclinical assays, particularly as a dual Src/Abl kinase inhibitor, suggesting potential applications in oncology (Lombardo et al., 2004).
- Novel derivatives were synthesized and evaluated as hypoglycemic agents, demonstrating significant efficacy in decreasing glucose levels in animal models, indicating potential applications in diabetes treatment (Song et al., 2011).
Antimicrobial and Antiviral Applications :
- Synthesis and antimicrobial studies of fluoroquinolone-based 4-thiazolidinones related to the compound showed promising results against various bacterial and fungal strains (Patel et al., 2010).
- Another study explored the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, demonstrating potential antimicrobial activity against various pathogens (Babu et al., 2015).
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5OS/c21-14-5-6-15-17(8-14)28-20(24-15)25-19(27)13-2-1-7-26(10-13)18-9-16(12-3-4-12)22-11-23-18/h5-6,8-9,11-13H,1-4,7,10H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXOAQZMHIUHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.